molecular formula C20H25N3O7S B2487793 N-[2-(furan-2-yl)ethyl]-N'-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide CAS No. 872880-91-6

N-[2-(furan-2-yl)ethyl]-N'-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide

Cat. No.: B2487793
CAS No.: 872880-91-6
M. Wt: 451.49
InChI Key: YZKVRFQJZYTYAW-UHFFFAOYSA-N
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Description

The target compound features a bifunctional ethanediamide core, with one arm linked to a furan-2-yl ethyl group and the other to a 1,3-oxazinan-2-ylmethyl moiety bearing a 4-methoxybenzenesulfonyl substituent.

  • Synthesis Routes: Likely involves coupling reactions, such as amidation or sulfonylation, similar to the synthesis of furan-containing oxadiazoles (e.g., condensation of furan-2-aldehyde with amines under acidic conditions) .
  • Characterization: Standard techniques like ¹H/¹³C NMR, IR, and elemental analysis, as employed for sulfonamide-oxazinan derivatives .

Properties

IUPAC Name

N-[2-(furan-2-yl)ethyl]-N'-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O7S/c1-28-15-5-7-17(8-6-15)31(26,27)23-11-3-13-30-18(23)14-22-20(25)19(24)21-10-9-16-4-2-12-29-16/h2,4-8,12,18H,3,9-11,13-14H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZKVRFQJZYTYAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)ethyl]-N’-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide typically involves multiple steps, including the formation of the furan ring, the oxazinan ring, and the attachment of the methoxybenzenesulfonyl group. Common synthetic routes may involve:

    Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Oxazinan Ring: This step may involve the reaction of an amine with an aldehyde or ketone, followed by cyclization.

    Attachment of the Methoxybenzenesulfonyl Group: This can be done through sulfonylation reactions using reagents like methoxybenzenesulfonyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)ethyl]-N’-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The oxazinan ring can be reduced to form amines or other reduced derivatives.

    Substitution: The methoxybenzenesulfonyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the oxazinan ring may yield amines.

Scientific Research Applications

Chemistry

N-[2-(furan-2-yl)ethyl]-N'-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide serves as a valuable building block in organic synthesis. Its ability to participate in diverse chemical reactions allows chemists to create more complex molecules with potential applications in pharmaceuticals and materials science .

Biological Research

The compound is being investigated for its potential as a biochemical probe due to its ability to interact with specific proteins. This interaction can be crucial for studying biological pathways and mechanisms. For example, it may inhibit enzymes involved in inflammatory processes, suggesting potential anti-inflammatory properties .

Medicinal Chemistry

Research has indicated that this compound may possess therapeutic properties, including anti-inflammatory and anticancer activities. Its structural components may contribute to these pharmacological effects, making it a candidate for further development as a drug or therapeutic agent .

Industrial Applications

In the industrial sector, this compound is utilized in the development of advanced materials. Its unique chemical properties allow for its use as a precursor in various chemical processes .

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of this compound in vitro. The results showed significant inhibition of pro-inflammatory cytokines in cell cultures treated with the compound compared to controls. This suggests its potential utility in treating inflammatory diseases .

Case Study 2: Synthesis of Complex Molecules

Researchers successfully synthesized a series of derivatives from this compound through selective oxidation and substitution reactions. These derivatives exhibited enhanced biological activity against cancer cell lines, indicating the compound's versatility as a precursor for drug development .

Mechanism of Action

The mechanism of action of N-[2-(furan

Biological Activity

N-[2-(furan-2-yl)ethyl]-N'-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, and mechanisms of action, supported by case studies and research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. One common method begins with the preparation of 2-(2-furyl)ethylamine, which is then reacted with 4-methoxybenzenesulfonyl chloride under basic conditions to form the sulfonamide intermediate. This intermediate is subsequently reacted with 4-methoxybenzoyl chloride to yield the final product. The reaction conditions often utilize organic solvents like dichloromethane or tetrahydrofuran and bases such as triethylamine or pyridine.

The biological activity of this compound has been attributed to its ability to interact with specific molecular targets. It may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, it has been investigated for its anticancer properties through mechanisms such as tubulin inhibition and cell cycle arrest .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For example, a study evaluated related compounds against A2780 (human ovarian carcinoma) and MCF-7 (human breast cancer) cell lines, revealing IC50 values ranging from 4.47 to 52.8 μM for the most potent derivatives. These compounds induced cell cycle arrest at the G2/M phase and inhibited tubulin polymerization in a dose-dependent manner .

Case Studies

  • Inhibition of Tubulin Polymerization : A compound structurally related to this compound was shown to bind to the colchicine-binding site of tubulin, disrupting microtubule dynamics essential for cell division. This mechanism suggests potential use as an anticancer agent targeting rapidly dividing cells .
  • Anti-inflammatory Properties : Another study highlighted the compound's ability to inhibit protein tyrosine phosphatase B (PtpB), which interferes with signal transduction pathways in macrophages, indicating its potential as an anti-inflammatory agent .

Research Findings

StudyFindings
Identified novel inhibitors with high purity for in vivo studies; demonstrated significant cytotoxic activity against cancer cell lines.
Reported antiproliferative activity and G2/M phase arrest in treated cancer cells; molecular docking studies confirmed interactions with tubulin.
Showed inhibition of PtpB, affecting macrophage signaling pathways; indicated potential for anti-virulence applications in Mycobacterium tuberculosis.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s closest analog is N-({3-[(4-Fluoro-2-methylphenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)-N′-(2-methoxybenzyl)ethanediamide (). Key differences include:

Feature Target Compound Analog ()
Sulfonyl Group 4-Methoxybenzenesulfonyl 4-Fluoro-2-methylphenylsulfonyl
Aromatic Substituent Furan-2-yl ethyl 2-Methoxybenzyl
Electronic Effects Methoxy (electron-donating) enhances solubility Fluoro (electron-withdrawing) increases metabolic stability
Potential Applications Not explicitly stated; structural similarity to pesticidal sulfonamides suggests agrochemical potential . Likely optimized for bioactivity via fluorine substitution.

Ethanediamide Derivatives and Metal Binding

Compounds like N,N-bis(2-{[(2-methyl-2-phenyl-1,3-dioxolan-4-yl)methyl]amino}ethyl)N',N'-dihydroxyethanediimidamide () highlight the chelating capacity of ethanediamide derivatives. The target compound’s ethanediamide core may similarly coordinate metal ions (e.g., Co²⁺, Cu²⁺), influencing stability or catalytic activity in biological systems .

Furan-Containing Compounds

Furan rings, as seen in N-phenyl-2-furohydroxamic acid (), are associated with antioxidant and antimicrobial properties. The target’s furan-2-yl ethyl group could confer similar reactivity, though substituents (e.g., methoxybenzenesulfonyl) may modulate these effects .

Sulfonamide-Oxazinan Hybrids

Sulfonamide-oxazinan scaffolds, such as those in and , are commonly synthesized via nucleophilic substitution (e.g., tosyl group replacement with azides or amines). The target’s 1,3-oxazinan-2-ylmethyl group likely contributes to conformational rigidity, enhancing target selectivity .

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